molecular formula C16H17ClN2O4S B15278331 4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B15278331
M. Wt: 368.8 g/mol
InChI Key: PBKFYMCZYNFVIA-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of cephalosporin antibiotics, which are widely used to treat bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several steps. One common method includes the reaction of nitrogen-containing compounds with chlorinated solvents and catalysts. The process typically involves the following steps :

    Chlorination: The base compound is reacted with a chlorinated solvent such as dichloromethane or chlorocyclohexane in the presence of a catalyst like 1,2-epoxypropane. The reaction is carried out at a controlled temperature of 20-25°C.

    Cyclization: The chlorinated intermediate is then subjected to cyclization using a solvent like methanol or ethanol. The reaction is maintained at 25-30°C with the addition of a cyclizing agent such as sodium methoxide.

    Purification: The final product is purified through processes like centrifugation, solvent washing, and drying to obtain the desired compound in solid form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various cephalosporin derivatives, sulfoxides, sulfides, and carboxylic acids .

Scientific Research Applications

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Key intermediate in the production of cephalosporin antibiotics, which are crucial in treating bacterial infections.

    Industry: Employed in the large-scale production of pharmaceuticals

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in cephalosporin synthesis makes it a valuable compound in pharmaceutical research and production .

Properties

IUPAC Name

(4-methoxyphenyl)methyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15/h2-5,12,15H,6-8,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKFYMCZYNFVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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